

An In-depth Technical Guide to (1-Methylbutyl)cyclopentane

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Compound of Interest

Compound Name: (1-Methylbutyl)cyclopentane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(1-Methylbutyl)cyclopentane**, a saturated hydrocarbon of interest in various fields of chemical research. This document details its chemical identifiers, physicochemical properties, proposed synthesis routes, and analytical methodologies. The information is curated for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for its synthesis and analysis are provided, along with visual representations of the workflows.

Chemical Identity and Identifiers

(1-Methylbutyl)cyclopentane, also known as sec-amylcyclopentane, is a cycloalkane with the chemical formula C₁₀H₂₀.^[1] Its structure consists of a cyclopentane ring substituted with a 1-methylbutyl group.

Identifier	Value	Reference
CAS Number	4737-43-3	[2]
IUPAC Name	(1-Methylbutyl)cyclopentane	[1]
Synonyms	Pentane, 2-cyclopentyl-; sec-Amylcyclopentane	[2]
Molecular Formula	C ₁₀ H ₂₀	[1]
Molecular Weight	140.27 g/mol	[1]
InChI	InChI=1S/C10H20/c1-3-6-9(2)10-7-4-5-8-10/h9-10H,3-8H2,1-2H3	[1]
InChIKey	ZXIYMCSSPHRBV-UHFFFAOYSA-N	[1]
SMILES	CCCC(C)C1CCCC1	[1]

Physicochemical Properties

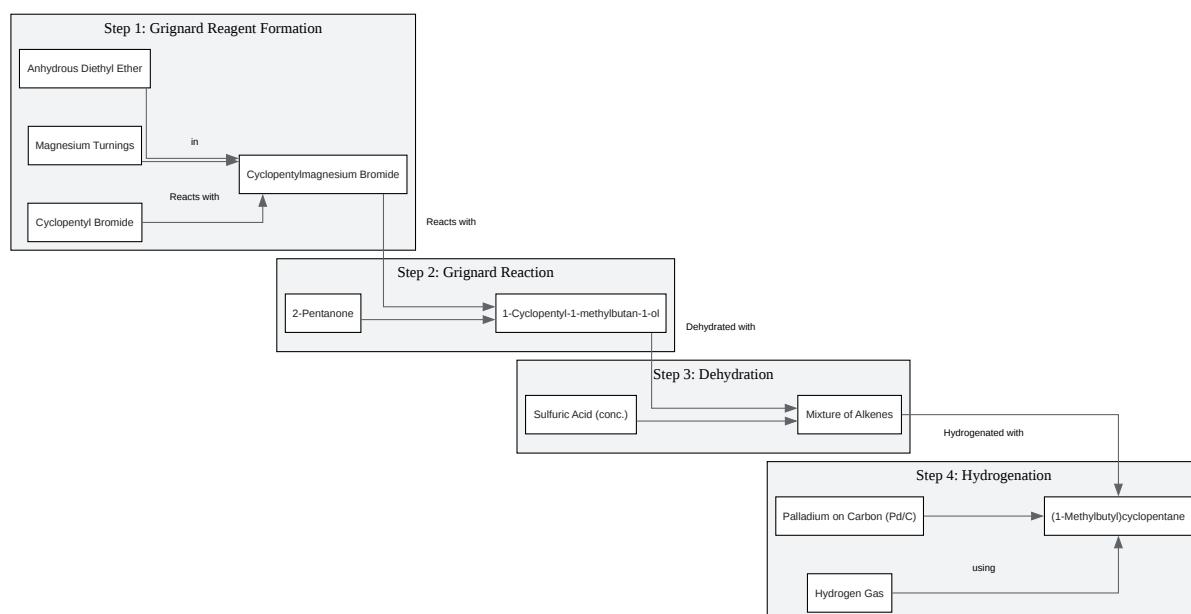
The physical and chemical properties of **(1-Methylbutyl)cyclopentane** are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

Property	Value	Unit	Reference
Boiling Point	174-176	°C	[3]
Density	0.8116 (at 19 °C)	g/cm ³	[3]
Kovats Retention Index (non-polar column)	1014, 1019, 1024	[1]	
Calculated LogP (Octanol-Water Partition Coefficient)	4.8	[1]	
Calculated Molar Refractivity	48.34	cm ³	[1]
Calculated Polarizability	19.16	Å ³	[1]

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of **(1-Methylbutyl)cyclopentane** is not readily available in the published literature. However, a plausible synthetic route can be proposed based on established organometallic reactions, such as the Grignard reaction.[4] This proposed method involves the reaction of a cyclopentyl Grignard reagent with 2-pentanone, followed by dehydration and hydrogenation of the resulting alkene.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **(1-Methylbutyl)cyclopentane**.

Detailed Experimental Protocol (Proposed)

Materials:

- Cyclopentyl bromide
- Magnesium turnings
- Anhydrous diethyl ether
- 2-Pentanone
- Concentrated sulfuric acid
- Hydrogen gas
- 10% Palladium on carbon (Pd/C)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

- Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle warming may be required. Once the reaction has started, add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with 2-Pentanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-pentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous

stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

- **Work-up and Isolation of the Alcohol:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 1-cyclopentyl-1-methylbutan-1-ol.
- **Dehydration of the Alcohol:** To the crude alcohol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture, and distill the resulting alkene product. The distillate will be a mixture of alkene isomers.
- **Hydrogenation of the Alkene Mixture:** Dissolve the collected alkene mixture in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the uptake of hydrogen ceases.
- **Purification:** Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure **(1-Methylbutyl)cyclopentane**.

Analytical Methods

The identity and purity of **(1-Methylbutyl)cyclopentane** can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile organic compounds. For **(1-Methylbutyl)cyclopentane**, a non-polar capillary column is suitable for separation.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5977 MS).

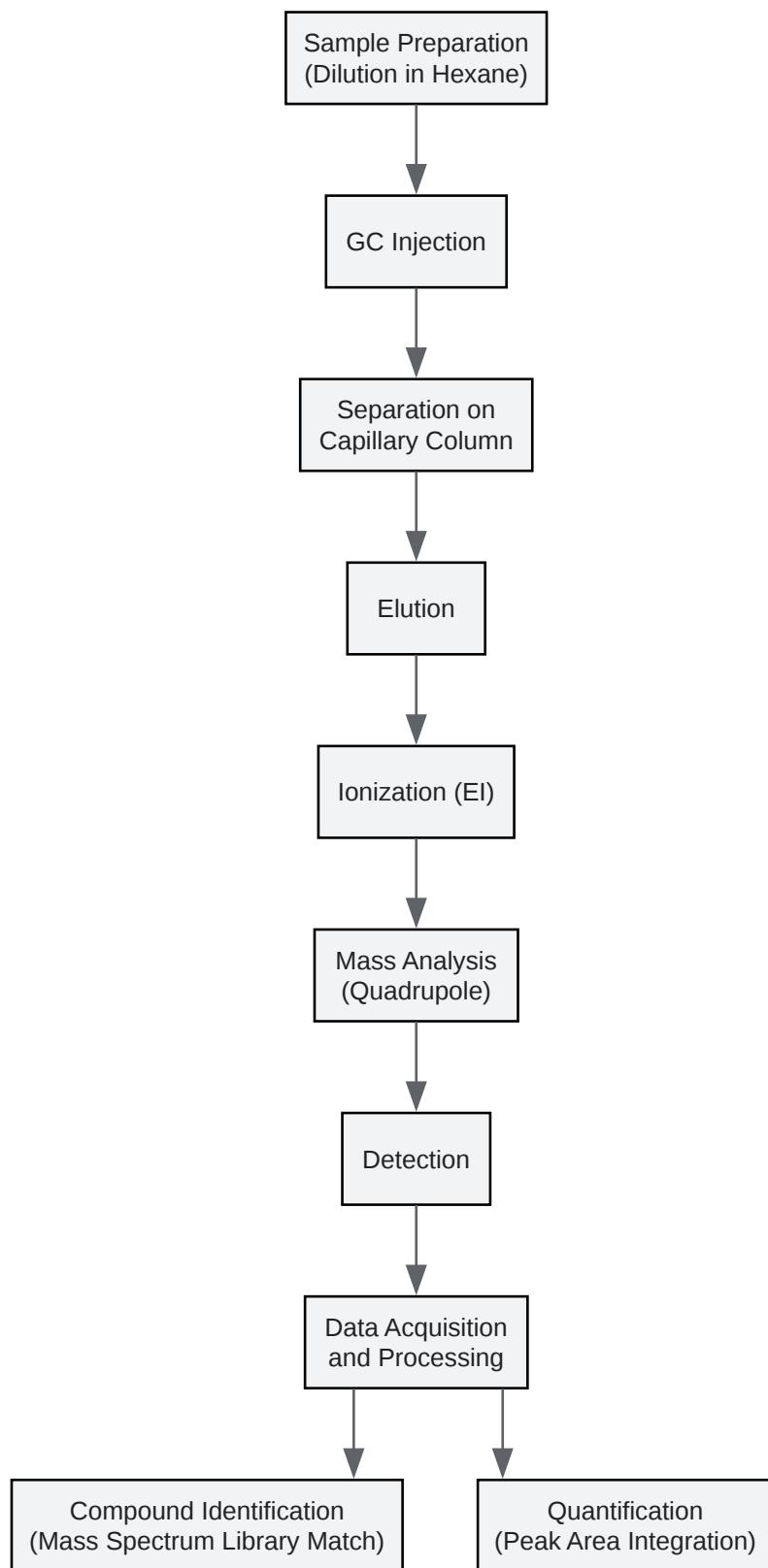
- Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent non-polar column.[5]

GC Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Injection Volume: 1 μ L
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.[5]
 - Final hold: 5 minutes at 250 °C.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-300



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Caption: Workflow for the GC-MS analysis of **(1-Methylbutyl)cyclopentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts for **(1-Methylbutyl)cyclopentane** can be predicted based on its structure.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum will be complex due to the presence of multiple, diastereotopic protons. The signals for the cyclopentyl and methylbutyl protons will likely overlap in the aliphatic region (approximately 0.8-2.0 ppm). The methyl groups will appear as triplets and doublets, while the methylene and methine protons will show more complex splitting patterns.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be in the typical alkane region (approximately 10-50 ppm).

Typical NMR Experimental Protocol: A sample of **(1-Methylbutyl)cyclopentane** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.^[6] The spectra would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

Conclusion

This technical guide provides essential information on **(1-Methylbutyl)cyclopentane** for the scientific community. The compilation of its identifiers, physicochemical properties, a proposed synthetic route, and detailed analytical protocols serves as a valuable resource for researchers. While a specific published synthesis protocol remains to be identified, the proposed Grignard-based synthesis offers a viable and well-established chemical approach. The provided analytical methods are robust and suitable for the characterization and quantification of this compound.

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